molecular formula C19H16N4O3S2 B11692328 Nicotinic acid N'-[3-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-propionyl]-

Nicotinic acid N'-[3-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-propionyl]-

Cat. No.: B11692328
M. Wt: 412.5 g/mol
InChI Key: AYHUJWIXFKLPAH-RVDMUPIBSA-N
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Description

N’-{3-[(5E)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOYL}PYRIDINE-3-CARBOHYDRAZIDE is a complex organic compound with a unique structure that includes a thiazolidine ring, a pyridine ring, and a carbohydrazide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{3-[(5E)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOYL}PYRIDINE-3-CARBOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation of 3-nicotinohydrazide with a carbonyl compound such as furan-2-carbaldehyde in methanol . This reaction proceeds under reflux conditions, leading to the formation of the desired hydrazone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N’-{3-[(5E)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOYL}PYRIDINE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more saturated thiazolidine derivatives.

Scientific Research Applications

N’-{3-[(5E)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOYL}PYRIDINE-3-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{3-[(5E)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOYL}PYRIDINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The thiazolidine ring and the carbohydrazide group play crucial roles in this interaction, facilitating the binding to the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{3-[(5E)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOYL}PYRIDINE-3-CARBOHYDRAZIDE is unique due to its combination of a thiazolidine ring, a pyridine ring, and a carbohydrazide group. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C19H16N4O3S2

Molecular Weight

412.5 g/mol

IUPAC Name

N'-[3-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]pyridine-3-carbohydrazide

InChI

InChI=1S/C19H16N4O3S2/c24-16(21-22-17(25)14-7-4-9-20-12-14)8-10-23-18(26)15(28-19(23)27)11-13-5-2-1-3-6-13/h1-7,9,11-12H,8,10H2,(H,21,24)(H,22,25)/b15-11+

InChI Key

AYHUJWIXFKLPAH-RVDMUPIBSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CN=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CN=CC=C3

Origin of Product

United States

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